molecular formula C12H13NO2 B13904078 [(1R)-1-cyano-3-phenyl-propyl] acetate

[(1R)-1-cyano-3-phenyl-propyl] acetate

Cat. No.: B13904078
M. Wt: 203.24 g/mol
InChI Key: KPAMJASXSZFFLW-UHFFFAOYSA-N
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Description

(1R)-1-CYANO-3-PHENYLPROPYL ACETATE is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group (-CN) and a phenyl group (-C6H5) attached to a propyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-CYANO-3-PHENYLPROPYL ACETATE typically involves the esterification of (1R)-1-cyano-3-phenylpropanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of (1R)-1-CYANO-3-PHENYLPROPYL ACETATE may involve continuous flow processes using microreactors. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of catalysts and optimized reaction conditions ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-CYANO-3-PHENYLPROPYL ACETATE can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield (1R)-1-cyano-3-phenylpropanol and acetic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: (1R)-1-cyano-3-phenylpropanol and acetic acid.

    Reduction: (1R)-1-amino-3-phenylpropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(1R)-1-CYANO-3-PHENYLPROPYL ACETATE has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It may be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to study the effects of cyano and phenyl groups on biological systems.

Mechanism of Action

The mechanism of action of (1R)-1-CYANO-3-PHENYLPROPYL ACETATE depends on its interaction with specific molecular targets. The cyano group can act as an electrophile, while the phenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Acetate: A simple ester with a similar structure but without the cyano and phenyl groups.

    Methyl Butyrate: Another ester with a different alkyl chain and no cyano or phenyl groups.

    Benzyl Acetate: Contains a phenyl group but lacks the cyano group.

Uniqueness

(1R)-1-CYANO-3-PHENYLPROPYL ACETATE is unique due to the presence of both the cyano and phenyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to simpler esters.

Properties

IUPAC Name

(1-cyano-3-phenylpropyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-10(14)15-12(9-13)8-7-11-5-3-2-4-6-11/h2-6,12H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAMJASXSZFFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCC1=CC=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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